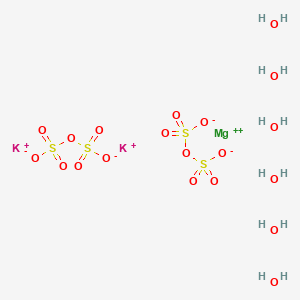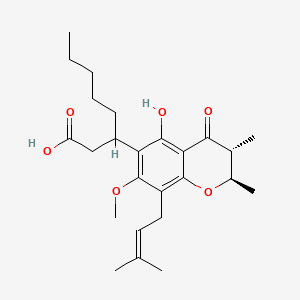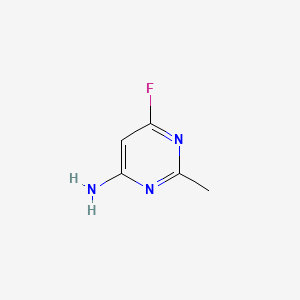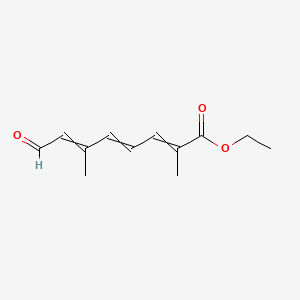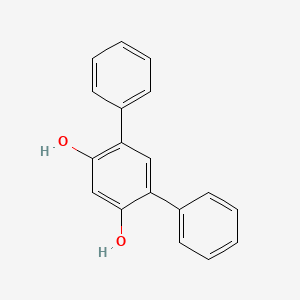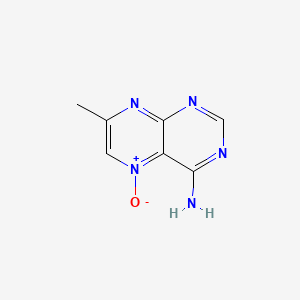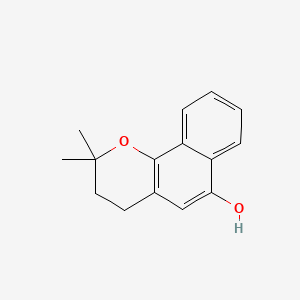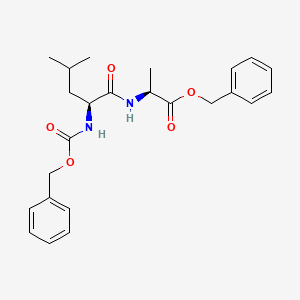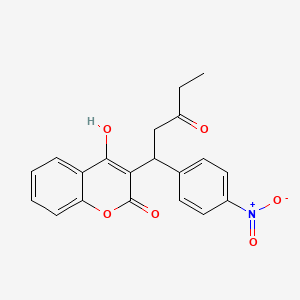
Nitrofarin
Übersicht
Beschreibung
Nitrofurantoin, also known as Macrobid, is an antibiotic used to treat urinary tract infections . It was first introduced in 1953 . Common side effects include nausea, loss of appetite, diarrhea, and headaches . It may also cause numbness, lung problems, and liver dysfunction .
Synthesis Analysis
Nitrofurans, the family of antibiotics to which Nitrofurantoin belongs, are analyzed using computational chemistry to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies . The structure of each molecule and its charge distribution are analyzed to understand their reactivity .
Molecular Structure Analysis
The charge distribution in the nitrofurans and their nitroso derivatives is concentrated in the Furan-nitro group, which explains the antibacterial properties .
Chemical Reactions Analysis
Nitrofurans are analyzed using computational chemistry techniques such as drug modeling to find the best molecular candidates before starting in vitro design .
Physical And Chemical Properties Analysis
The physical and chemical properties of Nitrofurantoin are analyzed using computational chemistry techniques such as structure modeling, high-throughput screening, and quantitative structure-activity relationship analysis .
Wissenschaftliche Forschungsanwendungen
Nitrofarin (niacin) treatment in coronary patients demonstrated a modest benefit in decreasing nonfatal recurrent myocardial infarction and showed an 11% lower mortality rate compared to a placebo group over a 15-year follow-up period (Canner et al., 1986).
Nitroglycerin, a form of Nitrofarin, was found to increase collateral blood flow to ischemic myocardium and reduce ultimate infarct size in a study conducted on conscious dogs (Jugdutt et al., 1981).
Comparison between the effects of Nitroprusside and Nitroglycerin on ischemic injury during acute myocardial infarction showed that Nitroglycerin reduced electrocardiographic ischemic injury by increasing perfusion of ischemic areas (Chiariello et al., 1976).
Intravenous Nitroglycerin was observed to reduce infarct size in both early and late intervention in patients with acute myocardial infarction (Bussmann et al., 1981).
Tolerance to Nitroglycerin increases susceptibility to injury by myocardial infarction, and an activator of ALDH2, Alda-1, can inhibit this increased cardiac damage (Sun et al., 2011).
Nitroglycerin (glyceryl trinitrate; GTN) has been a mystery in its mode of action despite its long-term use for treating coronary artery disease, congestive heart failure, and myocardial infarction (Mayer & Beretta, 2008).
Safety And Hazards
Nitrofurantoin has been linked to side effects affecting the lungs and liver . Patients are advised to seek medical advice if they experience trouble breathing, shortness of breath, a lingering cough, coughing up blood or mucus, or pain or discomfort when breathing . They should also seek medical advice if they develop yellowing of the skin or eyes, upper right abdominal pain, dark urine and pale or grey-colored stools, itching or joint pain and swelling .
Zukünftige Richtungen
Clinical studies in relevant patient populations are needed with commercially available Nitrofurantoin formulations at approved dosing regimens to more fully characterize their PK profiles, and to investigate the influence of patient characteristics on these profiles in order to optimize efficacy and avoid toxicity and emergence .
Eigenschaften
IUPAC Name |
4-hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-2-14(22)11-16(12-7-9-13(10-8-12)21(25)26)18-19(23)15-5-3-4-6-17(15)27-20(18)24/h3-10,16,23H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMKEMSEAXQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938254 | |
| Record name | 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrofarin | |
CAS RN |
17298-36-1 | |
| Record name | Nitrofarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROPHARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9DBP8Z2PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
